molecular formula C18H9NaO5 B14082485 Fluostatin A (sodium salt)

Fluostatin A (sodium salt)

Cat. No.: B14082485
M. Wt: 328.2 g/mol
InChI Key: ORZHCFYIRAXBFY-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fluostatin A (sodium salt) can be synthesized through a series of organic reactions involving the fluorenone core structure. The synthesis typically involves the following steps:

    Formation of the Fluorenone Core: The initial step involves the formation of the fluorenone core through a Friedel-Crafts acylation reaction.

    Hydroxylation: The fluorenone core is then hydroxylated at specific positions to introduce hydroxyl groups.

    Methylation: Methyl groups are introduced through methylation reactions.

    Sodium Salt Formation: Finally, the compound is converted to its sodium salt form by reacting with sodium hydroxide.

Industrial Production Methods: Industrial production of Fluostatin A (sodium salt) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Purification: Employing techniques such as crystallization and chromatography for purification.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Fluostatin A (sodium salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the fluorenone core to fluorenol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Fluorenol derivatives.

    Substitution Products: Halogenated fluorenone derivatives.

Scientific Research Applications

Fluostatin A (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

Fluostatin A (sodium salt) exerts its effects by selectively inhibiting dipeptidyl peptidase 3 (DPP-3) . The inhibition occurs through binding to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity. This inhibition affects various molecular pathways, including those involved in protein degradation and cellular signaling.

Comparison with Similar Compounds

Fluostatin A (sodium salt) is unique among fluorenone derivatives due to its selective inhibition of dipeptidyl peptidase 3 (DPP-3) . Similar compounds include:

    Fluostatin B: Another fluorenone derivative with similar inhibitory properties but different selectivity.

    Fluostatin C: Exhibits broader enzyme inhibition but with lower potency.

    Fluostatin D: Known for its structural similarity but lacks the same level of selectivity for DPP-3.

Properties

Molecular Formula

C18H9NaO5

Molecular Weight

328.2 g/mol

IUPAC Name

sodium;7-hydroxy-3-methyl-1,4,11-trioxobenzo[a]fluoren-6-olate

InChI

InChI=1S/C18H10O5.Na/c1-7-5-11(20)14-9(17(7)22)6-12(21)15-13-8(18(23)16(14)15)3-2-4-10(13)19;/h2-6,19,21H,1H3;/q;+1/p-1

InChI Key

ORZHCFYIRAXBFY-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=O)C2=C3C(=C(C=C2C1=O)[O-])C4=C(C3=O)C=CC=C4O.[Na+]

Origin of Product

United States

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